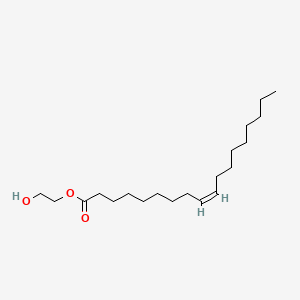
2-Hydroxyethyl oleate
Overview
Description
2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It is used for research and development purposes . The molecular formula of 2-Hydroxyethyl oleate is C20H38O3 .
Synthesis Analysis
The synthesis of 2-Hydroxyethyl oleate involves the esterification of oleic acid with 2-ethylhexanol . Another method involves the use of tris (2-hydroxyethyl) isocyanurate oleate and oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyethyl oleate consists of 20 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . It contains a total of 60 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It has a hydroxyl group that can be used as a control in analysis experiments to measure the effect of other hydroxyl groups on reactions .
Scientific Research Applications
Biolubricant Production
- 2-Hydroxyethyl oleate has been explored in the context of biolubricant production, using biodiesel as a starting material. This approach aims to provide a greener and cleaner alternative to oil-derived lubricants, potentially beneficial for biodiesel manufacturers in extending their product range and market potential, particularly in Eastern Europe (Kleinaitė et al., 2014).
Conversion of Plant Oils to Hydroxy Fatty Acids
- The enzyme oleate hydratase from Stenotrophomonas nitritireducens has been studied for its ability to convert cis-9 polyunsaturated fatty acids (PUFAs) to 10-hydroxy fatty acids. This conversion is significant as hydroxy fatty acids serve as precursors for various products, including polymers, and additives in coatings and paintings. This enzyme's activity towards PUFAs indicates potential application in converting plant oils, which contain unsaturated fatty acids, to hydroxy fatty acids (Kang et al., 2017).
Kinetic and Thermodynamic Studies
- Research on the kinetic and thermodynamic parameters of 2-hydroxyethyl oleate synthesis provides insights into its potential industrial applications. For instance, a study on the synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase revealed that certain molar ratios and temperatures are optimal for high conversions, which is crucial for industrial scale-up (da Silva et al., 2020).
Improvement of Biolubricants
- The impact of additives like tris (2-hydroxyethyl) isocyanurate oleate on the biodegradability and tribological performance of mineral lubricating oil has been explored. Such additives significantly enhance biodegradability and tribological properties, pointing towards their potential in developing eco-friendly lubricants (Ding et al., 2019).
Synthesis in Dense CO2
- The hydroxychlorination of vegetable oils, including 2-hydroxyethyl oleate, in dense CO2, is a novel area of research. This method offers an environmentally friendly alternative for polymerizable oil synthesis, crucial for various industrial applications (Saygi et al., 2006).
Tribological and Oxidation Properties
- The tribological, oxidation, and low-temperature properties of 2-hydroxyethyl ole
Continuous Flow Synthesis
- The synthesis of 2-ethylhexyl oleate using a continuous packed-bed bioreactor was investigated. This method, catalyzed by Candida antarctica lipase, highlights an efficient and scalable approach for the production of 2-hydroxyethyl oleate derivatives, with potential industrial applications in continuous flow systems (da Silva et al., 2019).
Ionic Liquids Synthesis
- The synthesis of 2-hydroxyethylammonium oleate and bis(2-hydroxyethyl)ammonium oleate ionic liquids, and the study of their physical properties, particularly the effect of temperature on their density, speed of sound, viscosity, and refractive index, open new avenues for applications in various sectors including lubricants and functional fluids (Alvarez et al., 2010).
Post-Polymerization Functionalization
- Research on the controlled synthesis of side-chain oleic acid-containing polymers and their post-polymerization functionalization has revealed new insights into the design of renewable resource-derived macromolecular architectures. These findings are significant for practical applications in various fields, including paints, adhesives, and thermoplastics (Maiti et al., 2014).
Adsorption and Surface Modification
- Studies on the hydroxylation behaviors of surfaces, such as α-quartz, and its effects on the adsorption of sodium oleate, provide insights into the interaction mechanisms among oxidized minerals, aqueous medium, and flotation reagents. This is crucial for understanding and improving processes in mineral extraction and processing industries (Zhang et al., 2019).
properties
IUPAC Name |
2-hydroxyethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHFRORXWCGZGE-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063498 | |
| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid with a fatty odor; [BASF MSDS] | |
| Record name | Polyoxyethylene monoleate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16737 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxyethyl oleate | |
CAS RN |
4500-01-0, 9004-96-0 | |
| Record name | 2-Hydroxyethyl oleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monooleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyl oleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oleic acid, ethoxylated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCOL OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z5UXZ64XA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




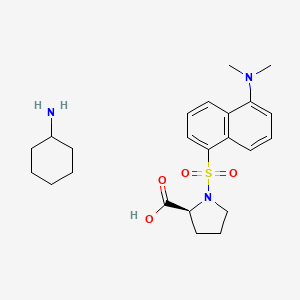
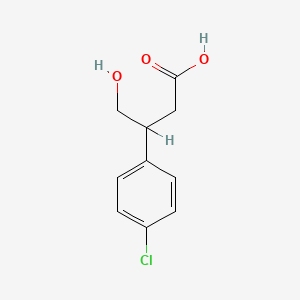
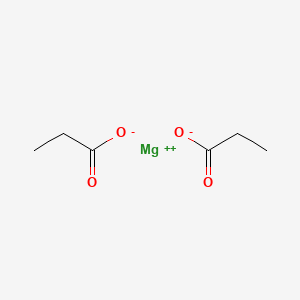
![3-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1609271.png)

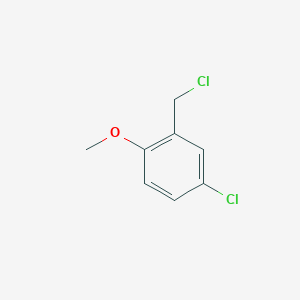
![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)
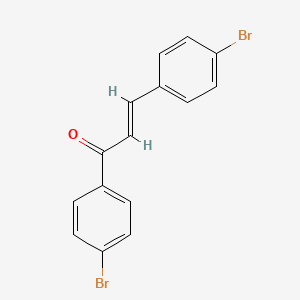
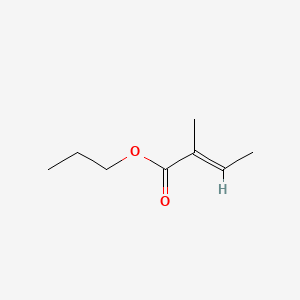


![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)
